1-(9Z-hexadecenoyl)-2-(9Z-octadecenoyl)-sn-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

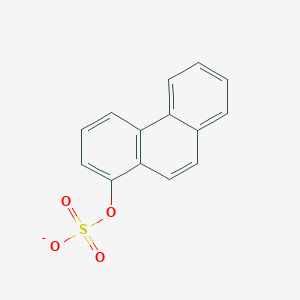

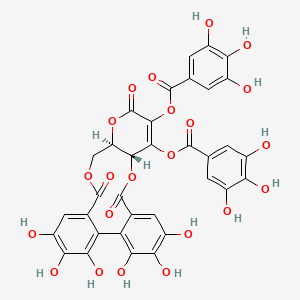

DG(16:1(9Z)/18:1(9Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:1/18:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/18:1(9Z)) pathway. DG(16:1(9Z)/18:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:1(9Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:1(9Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:1(9Z)/24:1(15Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway.

DG(16:1(9Z)/18:1(9Z)/0:0) is a diglyceride.

Scientific Research Applications

Synthesis and Characterization

- An improved synthesis method for 1-(9Z-hexadecenoyl)-2-(9Z-octadecenoyl)-sn-glycerol-3-phosphorylethanolamine, starting from rac 1-0-octadecen-9'-ylglycerol, has been described. This process involves enzymatic reactions for obtaining specific enantiomers and tritiation with 3H2 in the presence of platinum catalysts (Paltauf, 1976).

Biological Sources and Isolation

- Glycerol tri-dehydrocrepenynate, a similar compound, was found as the most abundant triacylglycerol in the fruiting bodies of Basidiomycete Craterellus cornucopioides. Other similar triacylglycerols were also isolated from this fungus (Magnus et al., 1989).

- The presence of similar glycerol derivatives has been identified in the seeds of Hyoscyamus niger. Among these, several structures were new, and some exhibited moderate cytotoxicity in human prostate cancer cells (Ma, Liu, & Che, 2002).

- New galactolipids, including derivatives of 1-(9Z-hexadecenoyl)-2-(9Z-octadecenoyl)-sn-glycerol, were isolated from the marine microalga Nitzschia sp. and characterized by physicochemical evidence (Son et al., 2001).

Biological Function and Applications

- Glyceroglycolipids from Perilla frutescens leaves, structurally similar to 1-(9Z-hexadecenoyl)-2-(9Z-octadecenoyl)-sn-glycerol, have shown anti-inflammatory activities in lipopolysaccharide-stimulated murine macrophages (Zi et al., 2021).

- Monogalactosyl diacylglycerols from the brown alga Sargassum thunbergii were identified, providing insights into the diversity of glycerol-based lipids in marine organisms (Kim et al., 2007).

- The compound's derivatives showed potential as novel platelet-activating factor antagonists, suggesting a therapeutic application in related conditions (Fan et al., 2008).

Chemical and Physical Properties

- Studies on the synthesis, enzymatic conversion, and structural characterization of similar glycerol derivatives provide valuable information on the physical and chemical properties of these compounds (Heinz, Siebertz, & Linscheid, 1979).

- Research on lipid membranes composed of glycolipids and phospholipids, including monogalactosyldiacylglycerol and its derivatives, focused on their role in membrane dynamics and structural properties (Kapla et al., 2012).

Medical and Biological Implications

- The compound and its analogues were investigated for their potential neurotrophic effects, indicating a significant role in neurological research and potential therapeutic applications (Kwon et al., 2003).

- The compound's derivatives were studied in relation to their role in lipid transfer assays, furthering our understanding of lipid metabolism and related biological processes (Zhang & Wang, 2013).

properties

Molecular Formula |

C37H68O5 |

|---|---|

Molecular Weight |

592.9 g/mol |

IUPAC Name |

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h14,16-18,35,38H,3-13,15,19-34H2,1-2H3/b16-14-,18-17-/t35-/m0/s1 |

InChI Key |

FWWLDEIJAPIBES-DATDAJMQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)

![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)

![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)

![1-[2-(4-Benzyl-phenoxy)-ethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B1240853.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)

![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1240857.png)